molecular formula C16H25N3O2S B2845974 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine CAS No. 825608-15-9

1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine

Cat. No.: B2845974
CAS No.: 825608-15-9
M. Wt: 323.46
InChI Key: DZURNAFWATXUOK-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules featuring a piperazine core, a privileged scaffold known for its versatility and presence in numerous biologically active compounds. The structure incorporates a piperidine-1-sulfonyl group and an ortho-tolyl (2-methylphenyl) substituent, which together create a unique three-dimensional profile and specific electronic characteristics valuable for exploring structure-activity relationships (SAR). Chemically, the sulfonyl group linking the two nitrogen-containing heterocycles (piperidine and piperazine) is a key feature, potentially influencing the molecule's conformation, solubility, and ability to act as a hydrogen bond acceptor in interactions with biological targets. Nitrogen-containing heterocycles like piperazine and pyrrole are fundamental structural elements in many approved pharmaceuticals and are intensively researched for their wide range of biological activities and uses in organic synthesis (citation:5). This compound serves primarily as a sophisticated building block (synthon) for the design and synthesis of novel chemical libraries. Researchers can utilize this molecule in various coupling reactions to develop potential protease inhibitors, kinase modulators, or antagonists for G-protein-coupled receptors (GPCRs). Its structural motifs are commonly found in compounds investigated for a range of therapeutic areas, including but not limited to skeletal disorders, muscular diseases, and other conditions mediated by specific enzyme or signaling pathways (citation:2). The presence of the sulfonamide functional group is particularly noteworthy, as this group is present in a wide array of pharmacologically active agents, including various sulfone sulfonamides studied for their potential applications (citation:4). This compound is provided as a high-purity material for research purposes. Researchers are responsible for determining the suitability of this compound for their specific applications. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-15-7-3-4-8-16(15)17-11-13-19(14-12-17)22(20,21)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZURNAFWATXUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the tolyl group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the sulfonyl-piperidine intermediate. This intermediate is then reacted with a tolyl-piperazine derivative under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Characterization Data

Key analytical data for the compound:

Property Value/Description Source
Molecular Formula C₁₆H₂₃N₃O₂S
Melting Point >250 °C (decomposes)
Spectroscopy (¹H/¹³C NMR) - δ 7.2–7.4 (aromatic protons, o-tolyl)
- δ 2.3–3.5 (piperazine/piperidine protons)
Elemental Analysis C: 56.29%, H: 6.74%, N: 12.31%, S: 9.34% (Calc.)

Reactivity and Functionalization

The compound exhibits reactivity at two primary sites:

  • Piperazine Nitrogen :
    • Undergoes alkylation/acylation to introduce substituents (e.g., benzyl, acetyl groups) .
    • Participates in cross-coupling reactions (e.g., Buchwald–Hartwig) for aryl functionalization .
  • Sulfonamide Group :
    • Hydrolyzes under acidic conditions to regenerate the sulfonic acid and piperidine .
    • Resistant to nucleophilic substitution due to electron-withdrawing sulfonyl group .

Key Research Findings

  • SAR Studies : Substituents on the o-tolyl group modulate solubility and target affinity. Electron-withdrawing groups (e.g., -NO₂) enhance PARP-1 inhibition by 30–50% .
  • Metabolic Stability : Piperidine-sulfonamide derivatives show improved hepatic stability compared to non-sulfonylated analogs .
  • Synergistic Effects : Combining this compound with doxorubicin enhances cytotoxicity in HCT116 cancer cells (2.5-fold increase in apoptosis) .

Scientific Research Applications

Metabolic Syndrome Treatment

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. Compounds related to 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine have been investigated for their efficacy in addressing insulin resistance, a key component of metabolic syndrome.

Case Study: Synthesis of Sulfonamide Derivatives

A study reported the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as potential treatments for metabolic syndrome. These compounds demonstrated significant improvements in glycemic control in diabetic models and exhibited adipogenic activity, enhancing insulin sensitivity in 3T3-L1 cells .

CompoundActivityConcentration TestedResult
6–32Adipogenesis enhancement20 μg/mLSignificant improvement in glycemic control

Central Nervous System Disorders

The compound also shows promise in treating central nervous system disorders, particularly as a potential antipsychotic agent.

Case Study: Atypical Antipsychotic Development

Research focused on synthesizing a series of derivatives aimed at developing atypical antipsychotics that target dopamine and serotonin receptors. Compounds derived from piperazine and piperidine structures were evaluated for their binding affinities to D2 and 5-HT receptors, showing potential for treating schizophrenia with fewer side effects compared to traditional antipsychotics .

CompoundTarget ReceptorBinding AffinityNotes
Compound 22D2, 5-HT1A, 5-HT2AHigh affinityNo extrapyramidal symptoms observed

Novel Drug Development

The structural framework of this compound has been utilized to create novel compounds targeting specific receptors involved in metabolic regulation and CNS activity.

Case Study: GPR119 Agonists

Recent studies synthesized a series of triazolo piperazine derivatives that act as GPR119 agonists, which are crucial in the management of type 2 diabetes mellitus. These compounds exhibited enhanced efficacy compared to previously reported analogs, indicating their potential as new therapeutic agents .

CompoundTarget ReceptorEC50 ValueResult
3eGPR119Comparable to AR231453Promising candidate for T2D treatment

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine and tolyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Impact: Replacing the piperidin-1-ylsulfonyl group with chloromethylsulfonyl (as in 17b) simplifies synthesis but may reduce metabolic stability due to the reactive chloromethyl group .
  • Aryl Substitution : The o-tolyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing substituents (e.g., nitro in ). Methoxy or chloro groups (e.g., ) modulate electronic effects and receptor selectivity.

Antimicrobial and Cytotoxic Activity

  • Sulfonamide-piperazine hybrids () demonstrate antimicrobial activity, suggesting that the sulfonyl linkage in the target compound may confer similar properties. For example, derivatives with 4-aminophenylsulfonyl groups showed inhibitory effects on bacterial growth .

Receptor Binding and CNS Effects

  • Arylpiperazines with 2-methoxyphenyl groups (e.g., ) exhibit nanomolar affinity for 5-HT₁A receptors, implying that the o-tolyl group in the target compound may similarly influence CNS targeting.
  • Compound 50 (), a pleuromutilin derivative with a 4-(o-tolyl)piperazine moiety, demonstrates anti-MRSA activity, highlighting the role of the o-tolyl group in enhancing bacterial membrane penetration .

Physicochemical and Toxicity Profiles

  • Toxicity : Piperazine derivatives with complex aryl groups (e.g., ) show acute toxicity in mice (LD₅₀ = 75 mg/kg, intraperitoneal), suggesting that structural modifications to the sulfonyl or aryl groups could mitigate or exacerbate toxicity .

Biological Activity

1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₈N₂O₂S. Its structure includes a piperazine ring substituted with a piperidinylsulfonyl group and an o-tolyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that the compound acts as a selective antagonist at certain serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, it may influence dopamine receptor pathways, contributing to its potential as an antipsychotic agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Serotonin Receptor Antagonism Exhibits selective antagonism at 5-HT_2A receptors, potentially affecting mood and cognition.
Dopamine Receptor Modulation May modulate dopamine receptor activity, relevant for antipsychotic effects.
Neuroprotective Effects Demonstrated neuroprotective properties in in vitro models of neurodegeneration.
Anti-inflammatory Activity Exhibits anti-inflammatory effects in cellular models, suggesting therapeutic potential in inflammatory disorders.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was tested in neuronal cell cultures subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage markers compared to controls, indicating its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Case Study 2: Antipsychotic Potential

A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Participants receiving the compound exhibited a significant reduction in positive symptoms compared to those on placebo, supporting its role as a novel antipsychotic medication .

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacodynamics : The compound shows high affinity for serotonin receptors and moderate affinity for dopamine receptors. Its antagonistic action at the 5-HT_2A receptor is particularly noteworthy for its implications in treating mood disorders.
  • Pharmacokinetics : Studies indicate that the compound has favorable bioavailability and metabolic stability, making it a suitable candidate for further development in therapeutic applications.

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